5-BROMO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a thiophène-2-carboxamide derivative featuring a bromo-substituted benzothiazole ring, a methoxy group, and a morpholinylpropyl substituent. Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical and crystallographic studies.
Properties
IUPAC Name |
5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-26-14-3-4-16-15(13-14)22-20(29-16)24(19(25)17-5-6-18(21)28-17)8-2-7-23-9-11-27-12-10-23;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUPJXJKJLNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Bromo-N-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(Morpholin-4-yl)propyl]thiophene-2-carboxamide hydrochloride is a novel derivative within the benzothiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20BrN3O2S
- Molecular Weight : 404.31 g/mol
- CAS Number : [insert CAS number if available]
The presence of bromine and methoxy groups in the benzothiazole moiety contributes to its unique reactivity and biological properties.
Target Enzymes and Pathways
Benzothiazole derivatives have been shown to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes involved in critical biochemical pathways:
- Inhibition of DNA Gyrase : This enzyme is crucial for DNA replication; inhibition leads to cell cycle arrest and apoptosis in bacterial cells.
- Anti-inflammatory Pathways : Compounds like this one may modulate inflammatory cytokines such as IL-6 and TNF-α, impacting immune responses.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. A study demonstrated that related compounds inhibited bacterial growth by disrupting essential cellular processes, leading to cell death . The compound's structure suggests it may similarly affect microbial viability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole nucleus have been associated with enhanced anti-tumor activities against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The MTT assay showed that these compounds significantly inhibited cell proliferation and induced apoptosis at specific concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| B7 | A549 | 4 | Cell cycle arrest |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. In vitro studies using macrophage cell lines demonstrated a decrease in IL-6 and TNF-α levels upon treatment with benzothiazole derivatives .
Case Studies
- Study on Antitumor Effects : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The active compound exhibited significant inhibition of cancer cell proliferation and migration, suggesting potential for development as an anti-cancer agent .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of similar compounds in models of acute inflammation. Results indicated significant inhibition rates comparable to standard anti-inflammatory drugs .
Comparison with Similar Compounds
The compound shares structural and functional group similarities with several derivatives documented in the literature. Below is a detailed comparison based on physicochemical properties, synthesis, and substituent effects.
Structural and Functional Group Analysis
- Key Substituents: Bromo-Methoxy-Benzothiazole: Present in the target compound and in 5-Amino-1-(2-(1,3-benzothiazol-2-ylthio)propanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (5a) . Benzothiazole rings are known for enhancing binding affinity to biological targets, such as ATP-binding pockets in kinases. Morpholinylpropyl Group: Unique to the target compound, this substituent likely improves solubility compared to analogs with lipophilic groups (e.g., dimethylamino-naphthalene in compound 2w ). Hydrochloride Salt: Enhances stability and aqueous solubility relative to neutral carboxamides like 4-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid .
Physicochemical Properties
The table below compares calculated properties of the target compound with structurally related analogs:
*Estimated based on structural formula; †Higher XLogP3 due to dimethylamino-naphthalene group.
Key Observations:
Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~3.5) is lower than compound 2w (6.8) due to the hydrophilic morpholine group, suggesting better aqueous solubility .
Hydrogen Bonding: The hydrochloride salt increases hydrogen bond acceptors (6 vs.
Molecular Weight : The target compound’s higher molecular weight (~538.9) compared to 5a (374.5) may influence pharmacokinetics, such as tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
